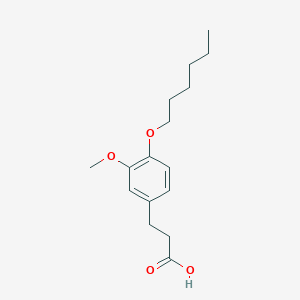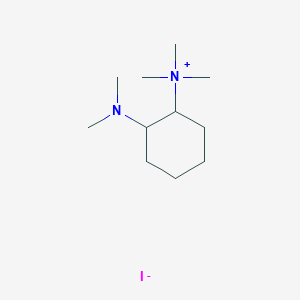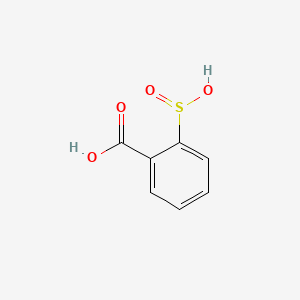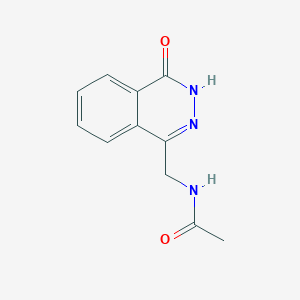
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- is an organic compound with the molecular formula C13H8N2. This compound is a derivative of methanonaphthalene and is characterized by the presence of two cyano groups at the 2 and 8 positions. It is a significant compound in organic chemistry due to its unique structure and reactivity .
准备方法
The synthesis of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- typically involves the following steps:
Cycloaddition Reaction: The initial step often involves a Diels-Alder reaction between a suitable diene and a dienophile to form the methanonaphthalene core.
Nitrile Introduction: The cyano groups are introduced through a nucleophilic substitution reaction using reagents like sodium cyanide or potassium cyanide under appropriate conditions.
Purification: The final product is purified using techniques such as recrystallization or chromatography to achieve the desired purity.
化学反应分析
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield reduced derivatives.
科学研究应用
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and in studying reaction mechanisms.
Biology: The compound is investigated for its potential biological activities, including its interactions with enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
作用机制
The mechanism of action of 1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- involves its interaction with molecular targets such as enzymes or receptors. The cyano groups play a crucial role in its reactivity, allowing it to form covalent bonds with nucleophilic sites on target molecules. This interaction can modulate the activity of the target, leading to various biological effects .
相似化合物的比较
1,4-Methanonaphthalene-2,8-dicarbonitrile, 1,4-dihydro- can be compared with other similar compounds such as:
1,4-Dihydro-1,4-methanonaphthalene: This compound lacks the cyano groups and has different reactivity and applications.
1,4-Methanonaphthalene-2,8-dicarboxylic acid: This compound has carboxylic acid groups instead of cyano groups, leading to different chemical properties and uses.
1,4-Methanonaphthalene-2,8-dimethyl: This compound has methyl groups at the 2 and 8 positions, resulting in different reactivity and applications.
属性
CAS 编号 |
71925-33-2 |
|---|---|
分子式 |
C13H8N2 |
分子量 |
192.22 g/mol |
IUPAC 名称 |
tricyclo[6.2.1.02,7]undeca-2,4,6,9-tetraene-3,10-dicarbonitrile |
InChI |
InChI=1S/C13H8N2/c14-6-8-2-1-3-11-9-4-10(7-15)12(5-9)13(8)11/h1-4,9,12H,5H2 |
InChI 键 |
AUQMKBIJBUGNNK-UHFFFAOYSA-N |
规范 SMILES |
C1C2C=C(C1C3=C(C=CC=C23)C#N)C#N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![(6R)-6-(2-hydroxy-2-methylpropyl)-3-[(1R)-1-[4-(1-methyl-2-oxopyridin-4-yl)phenyl]ethyl]-6-phenyl-1,3-oxazinan-2-one](/img/structure/B11938635.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-3-methylbenzamide](/img/structure/B11938646.png)
![Ethyl 2-(4-chloro-3-methyl-1H-pyrazolo[3,4-b]quinolin-1-yl)acetate](/img/structure/B11938660.png)

![1-Methyl-2-[(4-nitrophenyl)sulfanyl]benzene](/img/structure/B11938672.png)






![7,7-Dimethoxybicyclo[2.2.1]hept-5-en-2-one](/img/structure/B11938699.png)

